Plazomicin Sulfate
Description
Plazomicin sulfate is a next-generation aminoglycoside antibiotic developed by Achaogen biopharmaceuticals. It is synthetically derived from sisomicin and is designed to evade aminoglycoside-modifying enzymes, which are the primary resistance mechanisms for aminoglycoside therapy . This compound is primarily used to treat complicated urinary tract infections, including pyelonephritis, and is marketed under the brand name Zemdri .
Preparation Methods
Synthetic Routes and Reaction Conditions: Plazomicin sulfate is synthesized by appending hydroxylaminobutyric acid to sisomicin at position 1 and a 2-hydroxyethyl group at position 6’ . The synthesis involves multiple steps
Properties
IUPAC Name |
(2S)-4-amino-N-[(1R,2S,3S,4R,5S)-5-amino-4-[[(2S,3R)-3-amino-6-[(2-hydroxyethylamino)methyl]-3,4-dihydro-2H-pyran-2-yl]oxy]-2-[(2R,3R,4R,5R)-3,5-dihydroxy-5-methyl-4-(methylamino)oxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide;sulfuric acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H48N6O10.H2O4S/c1-25(37)11-38-24(18(35)21(25)29-2)41-20-15(31-22(36)16(33)5-6-26)9-14(28)19(17(20)34)40-23-13(27)4-3-12(39-23)10-30-7-8-32;1-5(2,3)4/h3,13-21,23-24,29-30,32-35,37H,4-11,26-28H2,1-2H3,(H,31,36);(H2,1,2,3,4)/t13-,14+,15-,16+,17+,18-,19-,20+,21-,23-,24-,25+;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFTBRKHJMASSAP-BGJNVEJLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(CC=C(O3)CNCCO)N)N)NC(=O)C(CCN)O)O.OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CO[C@@H]([C@@H]([C@H]1NC)O)O[C@H]2[C@@H](C[C@@H]([C@H]([C@@H]2O)O[C@@H]3[C@@H](CC=C(O3)CNCCO)N)N)NC(=O)[C@H](CCN)O)O.OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H50N6O14S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60160452 | |
Record name | Plazomicin Sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60160452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
690.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1380078-95-4 | |
Record name | Plazomicin Sulfate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1380078954 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Plazomicin Sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60160452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | sulfuric acid compound with (S)-4-amino-N-((1R,2S,3S,4R,5S)-5-amino-4-(((2S,3R)-3-amino-6-(((2-hydroxyethyl)amino)methyl)-3,4-dihydro-2H-pyran-2-yl)oxy)-2-(((2R,3R,4R,5R)-3,5-dihydroxy-5-methyl-4-(methylamino)tetrahydro-2H-pyran-2-yl)oxy)-3-hydroxycyclohexyl)-2-hydroxybutanamide (2.5:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the primary mechanism of action of Plazomicin Sulfate, and how does it contribute to its antibacterial activity?
A1: While the provided abstracts don't delve into the mechanism of action, this compound is a next-generation aminoglycoside antibiotic. Aminoglycosides like this compound typically exert their antibacterial effect by binding to the bacterial ribosome, specifically the 30S ribosomal subunit. This binding interferes with protein synthesis, ultimately leading to bacterial cell death. [, ]
Q2: The research mentions this compound being physically compatible with a large percentage of the tested drugs. What are the implications of this compatibility for clinical settings?
A2: The study found this compound to be physically compatible with 85% of the tested drugs, including 31 out of 36 antimicrobial agents. [] This high compatibility is crucial in clinical settings, particularly for critically ill patients who often require multiple intravenous medications simultaneously. Compatibility minimizes the risk of precipitation or other physical incompatibilities that could compromise drug efficacy or even pose a danger to the patient.
Q3: Can you elaborate on the significance of testing this compound's compatibility with other intravenous drugs through simulated Y-site administration?
A3: The research specifically employed a simulated Y-site administration model to assess this compound's compatibility. [] This method accurately reflects the clinical scenario where multiple drugs are often administered concurrently through a shared intravenous line. By simulating this scenario, the study provides valuable insight into the potential for physical interactions between this compound and other medications under clinically relevant conditions.
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